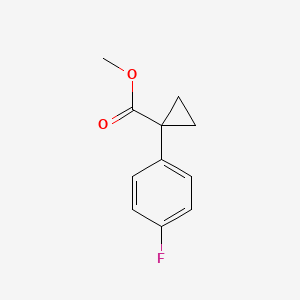

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHCKEAPWABESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602571 | |

| Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943111-83-9 | |

| Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural information, core physical properties, spectroscopic data, and safety protocols. While experimental data for this specific compound is limited in public literature, this guide establishes a robust profile through structural analogy, predictive methodologies, and established analytical protocols. The methodologies for determining critical parameters such as solubility and lipophilicity (logP) are detailed, providing a practical framework for empirical validation. The structural motif of a substituted phenylcyclopropane is significant in medicinal chemistry, and understanding the properties of this model compound can inform the design and development of more complex molecules.

Compound Identification and Structure

This compound is a derivative of cyclopropanecarboxylic acid, featuring a 4-fluorophenyl group attached to the C1 position of the cyclopropane ring and a methyl ester functional group.

Chemical Structure

The structure consists of a strained three-membered cyclopropane ring, which imparts unique conformational and electronic properties. The 4-fluorophenyl group introduces aromaticity and a polar C-F bond, while the methyl ester group provides a site for hydrogen bond acceptance and potential hydrolysis.

Caption: 2D representation of this compound.

Nomenclature and Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 943111-83-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁FO₂ | [1][3] |

| Molecular Weight | 194.21 g/mol | [1] |

| InChI Key | PYHCKEAPWABESH-UHFFFAOYSA-N | [1] |

| Synonyms | This compound | [2] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

| Property | Value | Comments | Reference |

| Physical State | Solid-Liquid Mixture | Reported by one supplier; requires empirical confirmation. | [1] |

| Melting Point | Data not available | Expected to be a low-melting solid or oil at room temperature. | [1][2] |

| Boiling Point | Data not available | Expected to be >200 °C at atmospheric pressure. | [2] |

| Solubility | Data not available | Predicted to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water. | [2] |

| logP (calc.) | ~2.5 - 3.5 | Predicted value. A positive logP indicates higher lipophilicity. | |

| pKa | Not Applicable | As a neutral ester, it lacks a readily ionizable proton for typical pKa determination. |

Solubility Profile

Theoretical Basis: The principle of "like dissolves like" governs solubility.[4] This compound possesses both polar (ester, C-F bond) and non-polar (phenyl and cyclopropyl rings) regions. The large non-polar surface area suggests that its solubility in water will be low. However, it is expected to be readily soluble in common organic solvents.

Experimental Causality: Determining the solubility profile is fundamental for designing reaction conditions, purification strategies (like recrystallization), and formulations for biological assays. A systematic approach using a panel of solvents with varying polarities provides a comprehensive understanding.

A detailed, standardized protocol for determining solubility is provided in Section 6.1 .

Caption: Workflow for preliminary solubility assessment.

Lipophilicity: Partition Coefficient (logP)

Theoretical Basis: The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible phases.[5] It is expressed as a logarithm (logP) and is a key indicator of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").[6]

-

logP < 0: More hydrophilic

-

logP > 0: More lipophilic

Importance in Drug Development: Lipophilicity profoundly affects a drug candidate's ability to cross cell membranes, bind to plasma proteins, and reach its target. A logP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on the specific target and molecular class.[7]

Experimental Causality: The shake-flask method, while traditional, remains the gold standard for its accuracy in determining logP.[5] It directly measures the concentration of the analyte in each phase after equilibrium is reached, providing a definitive value. High-performance liquid chromatography (HPLC) offers a faster, alternative method.[8]

A detailed protocol for the shake-flask method is provided in Section 6.2 .

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] Based on established chemical shift principles, the following signals can be predicted for this compound.[10][11]

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Multiplet (dd) | 2H | Ar-H (ortho to F) | Aromatic protons adjacent to the electron-withdrawing fluorine atom are deshielded. |

| ~ 6.9 - 7.1 | Multiplet (t) | 2H | Ar-H (meta to F) | Aromatic protons coupled to both the other aromatic protons and the fluorine atom. |

| ~ 3.7 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are deshielded by the adjacent oxygen. |

| ~ 1.6 - 1.8 | Multiplet | 2H | Cyclopropyl-H | Diastereotopic protons on the cyclopropane ring adjacent to the phenyl group. |

| ~ 1.2 - 1.4 | Multiplet | 2H | Cyclopropyl-H | Diastereotopic protons on the cyclopropane ring adjacent to the ester group. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173 | C=O (Ester) | Carbonyl carbon, highly deshielded. |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) | Aromatic carbon directly bonded to fluorine, shows characteristic large coupling constant. |

| ~ 135 | Ar-C (ipso) | Quaternary aromatic carbon attached to the cyclopropane ring. |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) | Aromatic CH carbons ortho to the fluorine. |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) | Aromatic CH carbons meta to the fluorine. |

| ~ 52 | -OCH₃ | Methyl carbon of the ester. |

| ~ 35 | C (ipso) | Quaternary carbon of the cyclopropane ring. |

| ~ 18 | CH₂ | Methylene carbons of the cyclopropane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl C-H |

| ~ 2950 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~ 1725 | C=O Stretch | Ester Carbonyl (Strong, Sharp) |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1100 | C-O Stretch | Ester C-O |

| ~ 1220 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion (M⁺): m/z = 194.07, corresponding to the molecular formula C₁₁H₁₁FO₂.

-

High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition.

Synthesis and Potential Applications

While specific synthetic routes for this exact methyl ester are not widely published, its structure can be achieved through standard organic chemistry transformations. A plausible route involves the esterification of the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid[13], which can be synthesized from precursors like 1,1-cyclopropanedicarboxylic acid and 4-fluoroaniline.[14]

The true value of this compound lies in its role as a structural building block. The 1-phenylcyclopropane motif is of significant interest in medicinal chemistry. A structurally related compound, Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate , is a key intermediate in the synthesis of Cabozantinib [15][16][17], a potent tyrosine kinase inhibitor used in cancer therapy. This highlights the potential utility of this compound and its derivatives in the construction of biologically active molecules.

Safety and Handling

Based on data for the compound and structurally similar molecules, appropriate safety precautions must be observed.[1]

GHS Hazard Information:

| Hazard Code | Statement | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Harmful) |

| H315 | Causes skin irritation | GHS07 (Irritant) |

| H319 | Causes serious eye irritation | GHS07 (Irritant) |

| H335 | May cause respiratory irritation | GHS07 (Irritant) |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[19]

-

Storage: Store in a tightly sealed container in a dry, cool place.[3] Recommended storage temperature is room temperature.[1]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[18]

Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties.

Protocol: Determination of Solubility

This protocol provides a semi-quantitative assessment of solubility in various solvents.

-

Preparation: Label a series of small glass vials, one for each solvent to be tested (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, DMSO).

-

Aliquot Compound: Accurately weigh approximately 2-5 mg of this compound into each vial.

-

Solvent Addition: Add the selected solvent to the first vial in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

Titration: Continue adding solvent in increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs.

-

Classification:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Sparingly Soluble: Some dissolution, but solid remains at 1.0 mL.

-

Insoluble: No visible dissolution.

-

-

Repeat: Repeat steps 3-7 for each solvent.

Protocol: Determination of n-Octanol/Water Partition Coefficient (logP) via Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.

-

Phase Preparation:

-

Prepare a sufficient quantity of n-octanol and reagent-grade water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, for drug discovery applications).

-

Pre-saturate the n-octanol by stirring it with water for 24 hours. Similarly, pre-saturate the water by stirring it with n-octanol.

-

Separate the two phases using a separatory funnel and allow them to stand until clear. This step is critical to prevent volume changes during the experiment.[8]

-

-

Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the stock solution with a precise volume of the pre-saturated water. A phase volume ratio that ensures detectable concentrations in both phases should be used (e.g., 5 mL of octanol phase and 5 mL of aqueous phase).

-

Cap the vessel tightly and shake vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC). A calibration curve must be prepared for each phase.

-

-

Calculation:

Caption: Experimental workflow for logP determination via the shake-flask method.

References

Sources

- 1. This compound | 943111-83-9 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. nmnh.nationalmuseum.gov.ph [nmnh.nationalmuseum.gov.ph]

- 4. m.youtube.com [m.youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. apicule.com [apicule.com]

- 16. Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate [synhet.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.ws [chem.ws]

An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

CAS Number: 943111-83-9

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a fascinating molecule that holds significant potential as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, which marries the rigid, strained cyclopropane ring with the electronically distinct 4-fluorophenyl group, offers a unique combination of lipophilicity, metabolic stability, and conformational constraint. The presence of the fluorine atom and the methyl ester functionality further enhances its utility, providing handles for subsequent chemical modifications and influencing its pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Molecular Structure and Properties

The unique three-dimensional structure of this compound is central to its chemical behavior. The cyclopropane ring, a three-membered carbocycle, is highly strained and possesses "bent" bonds with significant p-character. This imparts alkene-like properties to the ring, influencing its reactivity. The 4-fluorophenyl group, attached directly to the cyclopropane ring, is an important pharmacophore. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 943111-83-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₁FO₂ | Calculated |

| Molecular Weight | 194.20 g/mol | Calculated |

| Appearance | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached in a two-step process: the formation of the core 1-(4-fluorophenyl)cyclopropanecarboxylic acid, followed by its esterification.

Part 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid

The key challenge in synthesizing the precursor acid lies in the construction of the sterically hindered 1,1-disubstituted cyclopropane ring. Several synthetic strategies can be employed, with the choice often dictated by the availability of starting materials and desired scale. A common and effective method involves the cyclopropanation of a suitable alkene.

One plausible route begins with (4-fluorophenyl)acetonitrile. This starting material can be reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium amide in liquid ammonia or sodium hydride in a suitable aprotic solvent like DMSO or DMF. The reaction proceeds via a nucleophilic substitution mechanism, where the carbanion generated from the deprotonation of the acetonitrile attacks the dibromoethane, leading to the formation of the cyclopropane ring. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions yields the desired 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Alternatively, transition-metal-catalyzed cyclopropanation reactions offer a powerful approach.[1] For instance, the reaction of a diazo compound, such as ethyl diazoacetate, with 4-fluorostyrene in the presence of a rhodium or copper catalyst can generate the corresponding cyclopropanecarboxylate ester. Hydrolysis of the ester would then provide the carboxylic acid. The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction, although for a 1,1-disubstituted cyclopropane, this is not a primary concern.

Another established method for cyclopropanation is the Simmons-Smith reaction, which involves the use of a carbenoid species generated from diiodomethane and a zinc-copper couple.[2][3][4][5][6] This reaction is particularly useful for its functional group tolerance and stereospecificity.

Part 2: Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a standard esterification. The Fischer esterification is a classic and reliable method for this transformation.[7][8]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The nucleophilic attack of methanol on the protonated carbonyl group, followed by the elimination of water, drives the formation of the methyl ester.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

While specific spectral data for this compound is not widely published, its structure allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the 4-fluorophenyl group would appear as multiplets in the range of δ 7.0-7.5 ppm. - The methyl ester protons would be a singlet at approximately δ 3.7 ppm.[9] - The diastereotopic methylene protons of the cyclopropane ring would appear as two multiplets in the upfield region, typically between δ 1.0-2.0 ppm.[10] |

| ¹³C NMR | - The carbonyl carbon of the ester would be observed around δ 170-175 ppm. - Aromatic carbons would appear in the δ 115-165 ppm region, with the carbon attached to fluorine showing a large C-F coupling constant. - The methyl carbon of the ester would be around δ 52 ppm. - The quaternary and methylene carbons of the cyclopropane ring would be in the upfield region, typically δ 15-35 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ester carbonyl group around 1730 cm⁻¹. - C-O stretching vibrations for the ester between 1100-1300 cm⁻¹. - C-H stretching vibrations for the aromatic and cyclopropyl groups around 3000-3100 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. - A C-F stretching vibration around 1220 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 194.07. - Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold for the design of novel bioactive molecules and advanced materials.

-

Medicinal Chemistry: The cyclopropane ring is increasingly recognized as a "bioisostere" for a phenyl ring or a gem-dimethyl group. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The 4-fluorophenyl moiety is a common feature in many approved drugs, where the fluorine atom can improve metabolic stability and binding interactions. Therefore, this molecule can serve as a key intermediate for the synthesis of novel drug candidates targeting a wide range of diseases.

-

Agrochemicals: The incorporation of cyclopropane and fluorinated phenyl groups has been a successful strategy in the development of modern pesticides and herbicides. These structural motifs can enhance the biological activity and improve the environmental profile of the compounds.

-

Materials Science: Arylcyclopropane derivatives can be used as monomers for the synthesis of specialty polymers with unique thermal and optical properties. The rigidity of the cyclopropane unit can lead to polymers with high glass transition temperatures and interesting liquid crystalline behavior.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis can be reliably achieved through established organic chemistry methodologies. Its unique structural and electronic properties make it a highly attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the reactivity and applications of this compound is warranted and is likely to uncover novel and valuable chemical entities.

References

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

-

Chemsrc. METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. [Link]

-

PubChem. Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. [Link]

- Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

ResearchGate. Transition‐metal catalyzed asymmetric intramolecular cyclopropanation. [Link]

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-415). John Wiley & Sons, Inc.

-

Wikipedia. Simmons–Smith reaction. [Link]

-

AWS. Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. [Link]

-

National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Pharmaffiliates. CAS No : 1345847-71-3 | Product Name : Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

National Institutes of Health. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

-

ACS Publications. Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles. [Link]

-

ResearchGate. Cyclopropanation Using an Iron-Containing Methylene Transfer Reagent: 1,1-Diphenylcyclopropane. [Link]

-

SciSpace. Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate. [Link]

-

ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

WIPO Patentscope. WO/2014/079344 METHOD FOR PREPARING 1-(4-CHLOROPHENYL)-2-CYCLOPROPYL-1-PROPANONE AND INTERMEDIATE THEREOF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Simmons-Smith Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Guide to the Structural Elucidation of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Introduction

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a molecule of significant interest within contemporary drug discovery and development. The 1-arylcyclopropane motif is a key structural feature in a variety of biologically active compounds, prized for its ability to introduce conformational rigidity and unique electronic properties. The presence of a fluorine atom on the phenyl ring further modulates the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemists.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the chemical identity and purity of this and structurally related compounds. We will delve into the core spectroscopic techniques, explaining not just the "how" but also the "why" behind the experimental choices and data interpretation.

Molecular Structure and Significance

The structure of this compound is characterized by a central cyclopropane ring, substituted at the quaternary C1 position with both a 4-fluorophenyl group and a methyl ester group. This unique arrangement presents a fascinating challenge and opportunity for spectroscopic analysis.

Caption: Molecular structure of this compound.

Synthesis Pathway

A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This precursor can be synthesized through various methods, including the reaction of 4-fluorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Verification

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.3 - 7.5 | Multiplet | 2H | Ar-H (ortho to F) | Aromatic protons deshielded by the electronegative fluorine and the cyclopropane ring. |

| ~ 7.0 - 7.2 | Multiplet | 2H | Ar-H (meta to F) | Aromatic protons with less deshielding compared to the ortho protons. |

| 3.68 | Singlet | 3H | -OCH ₃ | Typical chemical shift for methyl ester protons.[2] |

| ~ 1.6 - 1.8 | Multiplet | 2H | Cyclopropane CH ₂ | Diastereotopic methylene protons of the cyclopropane ring. |

| ~ 1.2 - 1.4 | Multiplet | 2H | Cyclopropane CH ₂ | Diastereotopic methylene protons of the cyclopropane ring. |

Causality in Spectral Features:

-

The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

-

The methyl ester protons will appear as a sharp singlet as there are no adjacent protons to couple with.

-

The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1 (even though the molecule is achiral overall, the local environment makes the protons inequivalent). This results in two distinct multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts based on known ranges for different carbon types.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 174 | C =O (Ester) | Characteristic chemical shift for a carbonyl carbon in an ester. |

| ~ 162 (d, J ≈ 245 Hz) | C -F (Aromatic) | The carbon directly attached to fluorine will be a doublet with a large one-bond C-F coupling constant. |

| ~ 138 (d, J ≈ 3 Hz) | Quaternary Ar-C | The aromatic carbon attached to the cyclopropane ring will be a doublet due to a smaller three-bond C-F coupling. |

| ~ 130 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) | Aromatic CH carbons ortho to the fluorine will show a two-bond C-F coupling. |

| ~ 115 (d, J ≈ 21 Hz) | Ar-C H (meta to F) | Aromatic CH carbons meta to the fluorine will show a three-bond C-F coupling. |

| ~ 52 | -OC H₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 35 | Quaternary C (Cyclopropane) | The quaternary carbon of the cyclopropane ring. |

| ~ 17 | C H₂ (Cyclopropane) | The methylene carbons of the cyclopropane ring. |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively link the proton and carbon signals, confirming the connectivity of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its elemental composition and aspects of its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 135 | [M - COOCH₃]⁺ |

| 109 | [C₆H₄F]⁺ |

Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound under Electron Ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample with infrared light over the range of approximately 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3080 | C-H stretch | Aromatic C-H |

| ~ 3010 | C-H stretch | Cyclopropane C-H |

| ~ 2950 | C-H stretch | Aliphatic C-H (-CH₃) |

| ~ 1730 | C=O stretch | Ester Carbonyl |

| ~ 1600, 1510 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-O stretch | Ester |

| ~ 1160 | C-F stretch | Aryl-Fluoride |

Authoritative Grounding: The interpretation of these spectra is based on well-established principles of spectroscopy and comparison with extensive databases of known compounds.[3]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, researchers can unambiguously confirm the identity, purity, and structure of this important molecule. The methodologies and predicted data presented in this guide provide a robust framework for scientists working in drug discovery and chemical research.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). [Link]

-

PubChem. Methyl cyclopropanecarboxylate. [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Novel Phenylcyclopropane Carboxylates: A Case Study in Fatty Acid Amide Hydrolase (FAAH) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, is primarily recognized in scientific literature as a chemical intermediate, notably in the synthesis of the tyrosine kinase inhibitor Cabozantinib.[1][2] As of the latest available data, there is no published research detailing a specific biological mechanism of action for this compound.

This guide, therefore, adopts a forward-looking, hypothesis-driven approach. We will explore a potential and highly relevant mechanism of action for novel compounds containing the phenylcyclopropane carboxylate scaffold: the inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme represents a significant therapeutic target, and understanding its inhibition provides a valuable framework for drug discovery. We will use the well-characterized FAAH inhibitor, PF-3845, as a case study to illustrate the principles, experimental protocols, and data interpretation central to this field of research.

The Endocannabinoid System: A Frontier for Therapeutic Intervention

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking the actions of endogenous cannabinoids (endocannabinoids) at cannabinoid receptors (CB1 and CB2).

The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized on demand in response to neuronal stimulation. Their signaling is tightly regulated by the activity of metabolic enzymes that are responsible for their degradation.

Fatty Acid Amide Hydrolase (FAAH): The Master Regulator of Anandamide Signaling

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide.[3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid and other receptors. Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy.[4][5] By blocking anandamide degradation, FAAH inhibitors elevate the endogenous levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors in a physiologically relevant manner. This approach is thought to avoid the psychomimetic side effects associated with direct-acting cannabinoid receptor agonists.[3]

The therapeutic potential of FAAH inhibition is being explored for a range of conditions, including:

Core Mechanism of Action: Covalent Inhibition of FAAH

Many potent and selective FAAH inhibitors, including our case study compound PF-3845, function as irreversible covalent inhibitors.[3] This mechanism involves the formation of a stable covalent bond with a key amino acid residue in the enzyme's active site, leading to its permanent inactivation.

The active site of FAAH contains a catalytic triad of serine, serine, and lysine residues (Ser241-Ser217-Lys142).[3] In the case of carbamate-based inhibitors like PF-3845, the catalytic serine (Ser241) acts as a nucleophile, attacking the carbonyl group of the inhibitor. This results in the formation of a stable carbamate adduct with the serine residue, effectively and irreversibly blocking the enzyme's activity.[3]

Below is a diagram illustrating the enzymatic degradation of anandamide by FAAH and its inhibition.

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Quantitative Data for a Model FAAH Inhibitor: PF-3845

To provide a benchmark for researchers, the following table summarizes key quantitative data for the selective FAAH inhibitor, PF-3845.

| Parameter | Value | Species | Reference |

| IC₅₀ (FAAH) | 7.2 nM | Human | Ahn et al., 2009 |

| IC₅₀ (FAAH) | 4.1 nM | Mouse | Ahn et al., 2009 |

| Selectivity | > 1000-fold vs. other serine hydrolases | Mouse | [3] |

| In vivo Efficacy | Reduces inflammatory pain | Mouse | [6] |

Experimental Protocols for Assessing FAAH Inhibition

The following protocols provide a framework for screening and characterizing novel compounds, such as derivatives of this compound, for FAAH inhibitory activity.

Protocol 1: In Vitro FAAH Activity Assay

Objective: To determine the direct inhibitory effect of a test compound on FAAH enzyme activity.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., anandamide-[ethanolamine-³H])

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Scintillation cocktail and vials

-

Microplate reader (for colorimetric or fluorometric assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

-

Enzyme Reaction: In a 96-well plate, combine the assay buffer, recombinant FAAH enzyme, and the test compound or vehicle (DMSO).

-

Incubation: Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FAAH substrate.

-

Reaction Termination: After a specific time (e.g., 30 minutes), terminate the reaction. For radiolabeled substrates, this can be done by adding an acidic stop solution.

-

Quantification: Quantify the product of the enzymatic reaction. For the radiolabeled assay, this involves separating the product (e.g., [³H]-ethanolamine) from the substrate and measuring radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Anandamide Levels

Objective: To assess the ability of a test compound to increase endogenous anandamide levels in a cellular context.

Materials:

-

Cell line expressing FAAH (e.g., Neuro2a cells)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., anandamide-d8)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate the cells in a multi-well format and allow them to adhere and grow to a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

-

Cell Lysis and Lipid Extraction: After treatment, wash the cells and lyse them. Perform a lipid extraction to isolate the endocannabinoids. Add an internal standard for accurate quantification.

-

LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of anandamide.

-

Data Normalization and Analysis: Normalize the anandamide levels to the amount of protein in each sample. Compare the anandamide levels in compound-treated cells to those in vehicle-treated cells to determine the fold-increase.

Experimental Workflow for FAAH Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of a novel FAAH inhibitor.

Caption: Workflow for FAAH inhibitor discovery and development.

Conclusion

While this compound is currently known as a synthetic intermediate, its core structure is representative of chemical scaffolds that could be explored for novel biological activities. This guide has provided a comprehensive overview of a potential mechanism of action—the inhibition of FAAH—using the well-studied inhibitor PF-3845 as a model. By understanding the role of FAAH in the endocannabinoid system and employing the detailed experimental protocols outlined herein, researchers can effectively screen and characterize new chemical entities for this promising therapeutic target. The principles and methodologies described are fundamental to the field of drug discovery and can be applied to investigate the mechanisms of action of a wide range of novel compounds.

References

- Keith, J. M., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(3), 393–401.

-

Wikipedia. (2023, December 2). PF-3845. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Retrieved from [Link]

- Maccarrone, M., & Finazzi-Agrò, A. (2004). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Hypertension, 44(5), 777–783.

- Fowler, C. J., Naidu, P. S., & Blankman, J. L. (2008). Inhibition of fatty acid amide hydrolase by kaempferol and related naturally occurring flavonoids. British journal of pharmacology, 156(7), 1164–1173.

- Ahn, K., Smith, S. E., & Liimatta, M. B. (2011). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Journal of medicinal chemistry, 54(17), 5786–5801.

- Pan, J. X., Li, H., & Liu, X. S. (2016). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. British journal of pharmacology, 173(17), 2622–2636.

- Booker, L., Kinsey, S. G., & Abdullah, R. A. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485–2496.

- Wasilewski, A., Sałaga, M., & Fichna, J. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Acta biochimica Polonica, 64(3), 519–525.

-

PubChem. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

- Zhou, Z., Zhang, Y., & He, J. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2214(1), 020015.

-

Global Substance Registration System. (n.d.). METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Chemsrc. (n.d.). METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

-

apicule. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.

-

Pharmaffiliates. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. Retrieved from [Link]

-

Molecules. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PF-3845 - Wikipedia [en.wikipedia.org]

biological activity of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Derivatives

Executive Summary

The 1-(4-fluorophenyl)cyclopropane carboxylate scaffold is a cornerstone in modern medicinal chemistry, distinguished by its role as a pivotal structural motif in developing targeted therapeutics. Its primary significance lies in its function as a key building block for Cabozantinib, a potent multi-tyrosine kinase inhibitor (TKI) approved for treating advanced forms of cancer.[1][2] The unique conformational constraints imposed by the cyclopropane ring, combined with the electronic properties of the 4-fluorophenyl group, contribute to favorable binding interactions with various biological targets. This guide provides a comprehensive exploration of the synthesis, primary biological activity, and diverse therapeutic potential of derivatives of this scaffold. We will delve into the mechanistic basis of their action as tyrosine kinase inhibitors, present detailed experimental protocols for their synthesis and evaluation, and survey the broader spectrum of biological activities, including enzyme inhibition and receptor modulation, that highlight the versatility of this privileged structure in drug discovery.

Part 1: The 1-(4-Fluorophenyl)cyclopropane Scaffold: A Privileged Structure in Medicinal Chemistry

In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-(4-fluorophenyl)cyclopropane moiety has emerged as such a scaffold. Its rigid, three-dimensional cyclopropane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The 4-fluorophenyl group is a common feature in medicinal chemistry, where the fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate pharmacokinetic properties.

The most notable application of this scaffold is in the synthesis of Cabozantinib, a drug used for patients with progressive, metastatic medullary thyroid cancer and advanced renal cell carcinoma.[2] The core structure, specifically Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate, serves as an essential raw material in the synthesis of this and related tyrosine kinase inhibitors.[1]

Beyond its role in oncology, derivatives incorporating the fluorophenyl and cyclopropane motifs have demonstrated a wide array of pharmacological effects, including:

-

Enzyme Inhibition: Targeting enzymes such as α-glycosidase and α-amylase for diabetes management[3], monoamine oxidase (MAO) for neurological disorders[4], and tyrosinase.[5]

-

Anticancer Activity: Novel thiosemicarbazide derivatives have shown promise against prostate cancer cell lines.[6]

-

Receptor Modulation: Acting as selective nonsteroidal mineralocorticoid receptor (MR) antagonists for cardiovascular conditions.[7]

-

Anti-ulcer Agents: Functioning as potassium-competitive acid blockers (P-CABs).[8]

This versatility makes the 1-(4-fluorophenyl)cyclopropane scaffold a subject of intense interest for developing novel therapeutics across multiple disease areas.

Part 2: Synthesis of Key Intermediates

The synthesis of derivatives based on this scaffold often involves the creation of an amide bond with the core cyclopropanecarboxylic acid structure. A common and efficient route involves activating the carboxylic acid to facilitate its reaction with an amine, such as 4-fluoroaniline. The choice of reagents is critical for ensuring high yield and purity.

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway for a key derivative.

Protocol: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This protocol is adapted from established chemical synthesis methods.[2][9] The causality behind this specific multi-step process is to first create a more reactive intermediate (an acyl chloride) from the dicarboxylic acid, which then readily reacts with the target amine (4-fluoroaniline) to form the desired amide bond with high efficiency.

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Thionyl chloride (SOCl₂)

-

4-fluoroaniline

-

Ethyl acetate (EtOAc)

-

1.0 M Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

-

Heptane

-

Ice-water bath, magnetic stirrer, round-bottom flask, separation funnel

Procedure:

-

Initial Setup: Dissolve Cyclopropane-1,1-dicarboxylic acid (e.g., 77 mmol) in THF (100 mL) in a round-bottom flask and cool the mixture in an ice-water bath.

-

Base Addition: Add Triethylamine (79 mmol) dropwise to the solution. The purpose of TEA, a non-nucleophilic base, is to deprotonate one of the carboxylic acids, making it a better nucleophile for the subsequent step while preventing unwanted side reactions. Maintain the temperature below 10°C. Stir for 30 minutes.

-

Activation: Add thionyl chloride (76 mmol) dropwise. This converts one of the carboxylic acid groups into a highly reactive acyl chloride, "activating" it for the next step. Continue to maintain the temperature below 10°C.

-

Amidation: In a separate flask, prepare a solution of 4-fluoroaniline (e.g., 9.0 mL) in THF (30 mL). Add this solution dropwise to the reaction mixture. The amine nitrogen of 4-fluoroaniline attacks the electrophilic carbon of the acyl chloride, forming the amide bond.

-

Reaction Quenching and Extraction: After stirring for 4 hours and allowing the reaction to warm to room temperature, dilute the mixture with EtOAc (200 mL). Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL). This washing process removes unreacted starting materials and inorganic byproducts.

-

Drying and Precipitation: Dry the resulting organic solution over anhydrous Na₂SO₄, filter, and concentrate the volume by evaporation to approximately 30 mL.

-

Isolation: Add heptane (200 mL) to the concentrated, viscous liquid. Heptane is an anti-solvent in this case, causing the desired product to precipitate as a solid.

-

Final Product: Collect the solid product by filtration and dry to obtain 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[9]

Part 3: Primary Biological Activity: Tyrosine Kinase Inhibition

The most significant biological application of this chemical family is its use in the development of tyrosine kinase inhibitors (TKIs).

Mechanism of Action: The Role of Tyrosine Kinases in Cancer

Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. They function by transferring a phosphate group from ATP to a tyrosine residue on a target protein. In many cancers, these kinases become constitutively active due to mutations or overexpression, leading to uncontrolled cell signaling and malignant growth. TKIs are small molecules designed to block the ATP-binding site of these kinases, thereby preventing phosphorylation and inhibiting the downstream signaling cascade. Cabozantinib, derived from the title scaffold, is a multi-TKI that targets several receptors, including MET, VEGFR, and AXL, which are crucial for tumor progression and metastasis.

Signaling Pathway and Inhibition Diagram

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a TKI.

Protocol: In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a specific kinase. The principle is a fluorescence resonance energy transfer (FRET) competition assay where the test compound competes with a fluorescent tracer for the ATP-binding site of the kinase.

Materials:

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO.

-

Target tyrosine kinase (e.g., recombinant c-Met).

-

LanthaScreen™ Eu-anti-tag antibody.

-

Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Assay buffer.

-

384-well microplates.

-

Fluorescence plate reader capable of time-resolved FRET (TR-FRET).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known inhibitor).

-

Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

-

Tracer Addition: Prepare a solution of the Alexa Fluor™ tracer in the assay buffer. Add 2.5 µL of this solution to each well. The final volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. During this time, the binding competition reaches equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET-enabled plate reader. Measure the emission at 665 nm (tracer) and 615 nm (Europium).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

-

Part 4: Diverse Biological Activities of the Scaffold

The versatility of the 1-(4-fluorophenyl)cyclopropane framework extends to numerous other biological targets, demonstrating its value as a foundational structure in drug design.

Summary of Biological Activities

The table below summarizes the inhibitory activities of various derivatives containing the fluorophenyl motif against different biological targets, showcasing the broad potential of this chemical class.

| Derivative Class | Target Enzyme/Cell Line | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

| Fluorophenyl Thiourea | α-Amylase | 53.307 nM | Diabetes | [3] |

| Fluorophenyl Thiourea | α-Glycosidase | 24.928 nM | Diabetes | [3] |

| 4-Fluorophenoxyacetylthiosemicarbazide | LNCaP (Prostate Cancer) | 108.14 µM | Oncology | [6] |

| Thiazolidinone Derivative | Mushroom Tyrosinase | 3.17 µM | Hyperpigmentation | [5] |

| Pyrazolone Derivative | Carboxylesterase 2 (CES2) | 0.13 µM | Metabolic Disease | [10] |

Experimental Workflow for Enzyme Inhibition Assays

The general process for evaluating a compound as an enzyme inhibitor follows a standardized workflow, from initial screening to detailed kinetic analysis.

Caption: Standard workflow for characterizing an enzyme inhibitor.

Part 5: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly successful and versatile platform in medicinal chemistry. Its foundational role in the development of the multi-tyrosine kinase inhibitor Cabozantinib underscores its importance in modern oncology.[1][2] The unique combination of the rigid cyclopropane ring and the electronically influential 4-fluorophenyl group provides a robust starting point for designing potent and selective modulators of various biological targets.

The broad spectrum of activities, ranging from anticancer and antidiabetic enzyme inhibition to receptor antagonism, confirms its status as a privileged structure.[3][6][7] Future research should focus on exploring novel substitutions on both the cyclopropane and phenyl rings to fine-tune activity and selectivity for new targets. The development of stereospecific synthetic routes could further unlock enantiomer-specific interactions, potentially leading to drugs with improved efficacy and reduced off-target effects. As our understanding of disease biology deepens, this adaptable scaffold will undoubtedly continue to be a valuable tool for researchers and scientists in the pursuit of next-generation therapeutics.

References

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers - apicule.

- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook.

- Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid - AWS.

- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons.

- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.

- CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents.

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761 - PubChem.

- Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.

- Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed.

- Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed.

- Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed.

- Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed.

- Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed.

- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed.

Sources

- 1. apicule.com [apicule.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: A Technical Guide

Foreword: On the Nature of Spectroscopic Data

In the pursuit of scientific advancement, the meticulous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data upon which the identity and purity of a compound are established. This guide is dedicated to the comprehensive spectroscopic analysis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and materials science.

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, publicly available, experimentally-derived spectra for this compound (CAS 943111-83-9) were not located. Therefore, this guide has been constructed based on predicted spectroscopic data, derived from established principles of chemical spectroscopy and comparative analysis of structurally related compounds. The presented data tables, interpretations, and diagrams serve as a robust, scientifically-grounded framework for researchers anticipating the analysis of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of structural motifs: a cyclopropane ring, a methyl ester, and a 4-fluorophenyl group. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic, methoxy, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 2H | Ar-H (ortho to F) |

| ~ 7.15 - 7.05 | Multiplet | 2H | Ar-H (meta to F) |

| ~ 3.65 | Singlet | 3H | -OCH₃ |

| ~ 1.60 - 1.50 | Multiplet | 2H | Cyclopropyl-H |

| ~ 1.25 - 1.15 | Multiplet | 2H | Cyclopropyl-H |

Causality Behind Assignments:

-

Aromatic Protons: The protons on the fluorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine substituent, they will likely appear as two distinct multiplets, each integrating to two protons. The protons ortho to the fluorine will be influenced differently than those meta to it.

-

Methoxy Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its downfield shift to ~3.65 ppm is characteristic of a methyl group attached to an oxygen atom of an ester.

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet system. The strained nature of the cyclopropane ring often results in signals at a higher field (more shielded) than typical alkane protons[1][2]. They are presented here as two multiplets, though in a high-resolution spectrum, more complex splitting patterns would be resolved.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C=O (Ester) |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C-F (Aromatic) |

| ~ 138 (d, ⁴JCF ≈ 3 Hz) | C-ipso (Aromatic) |

| ~ 130 (d, ³JCF ≈ 8 Hz) | C-H (Aromatic, ortho to F) |

| ~ 115 (d, ²JCF ≈ 21 Hz) | C-H (Aromatic, meta to F) |

| ~ 52 | -OCH₃ |

| ~ 35 | C-quaternary (Cyclopropyl) |

| ~ 18 | CH₂ (Cyclopropyl) |

Causality Behind Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically around 170-175 ppm[3][4].

-

Aromatic Carbons: The carbons of the fluorophenyl ring will show characteristic shifts and splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Methoxy Carbon: The methyl ester carbon will appear around 52 ppm, a typical value for this functional group.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring will be more deshielded than the two methylene carbons. The methylene carbons are in a highly shielded environment due to the ring strain and will appear at a high field, around 18 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | C-H stretch (Aromatic) |

| ~ 2950 | Medium | C-H stretch (Aliphatic -CH₃) |

| ~ 1725 | Strong | C=O stretch (Ester) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1250 | Strong | C-O stretch (Ester) |

| ~ 1220 | Strong | C-F stretch (Aromatic) |

| ~ 1020 | Medium | Cyclopropane ring vibration |

Causality Behind Assignments:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl stretch, typically found between 1750 and 1735 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretches: The aromatic ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the ester and the C-F stretch of the fluorophenyl group are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion peak and several characteristic fragment ions.

| m/z | Possible Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 135 | [M - COOCH₃]⁺ |

| 109 | [C₆H₄F]⁺ |

| 95 | [C₆H₄]⁺ |

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound.

Causality Behind Fragmentation:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 194 corresponds to the molecular weight of the compound.

-

Loss of the Methoxycarbonyl Radical: A common fragmentation pathway for methyl esters is the loss of the methoxycarbonyl radical (•COOCH₃), leading to the formation of a stable benzylic-type carbocation at m/z 135.

-

Formation of Fluorophenyl Cation: Further fragmentation can lead to the formation of the fluorophenyl cation at m/z 109.

-

Loss of Fluorine: Loss of a fluorine atom from the fluorophenyl cation would result in a peak at m/z 95.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the ¹H and ¹³C probes.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

Use a relaxation delay of 2 seconds and an acquisition time of 1 second.

-

Collect at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-